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Compound of Interest

Compound Name: o-Bromophenyl! acetate

Cat. No.: B118267

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile
Building Block

o-Bromophenyl acetate is a halogenated aromatic ester that has garnered significant interest
in the field of organic synthesis. Its strategic placement of a bromine atom ortho to an acetate
group provides a versatile handle for a variety of chemical transformations, making it a valuable
intermediate in the synthesis of complex organic molecules. This guide offers a comprehensive
overview of o-bromophenyl acetate, detailing its synthesis, exploring its reactivity in key
cross-coupling reactions, and highlighting its applications in the development of
pharmaceuticals and other functional materials.

Chemical and Physical Properties

A clear understanding of the fundamental properties of o-bromophenyl acetate is essential for
its effective use in research and development.
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Property Value

Molecular Formula CsH7BrO:

Molecular Weight 215.04 g/mol

Appearance Colorless to light yellow liquid
CAS Number 1829-37-4[1]

Boiling Point ~245-247 °C

N Soluble in common organic solvents such as
Solubility ]
dichloromethane, ethyl acetate, and methanol.

Synthesis of o-Bromophenyl Acetate: A Practical
Laboratory Protocol

The most common and efficient method for the synthesis of o-bromophenyl acetate is the
esterification of 2-bromophenol. This can be achieved using either acetyl chloride or acetic
anhydride in the presence of a base. The use of acetic anhydride is often preferred due to its
lower cost and ease of handling.

Experimental Protocol: Esterification of 2-Bromophenol
with Acetic Anhydride

This protocol describes a reliable method for the laboratory-scale synthesis of o-bromophenyl
acetate.

Materials:

2-Bromophenol

Acetic anhydride

Pyridine (or another suitable base like triethylamine)

Dichloromethane (or another suitable solvent)
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e Saturated sodium bicarbonate solution
e Anhydrous magnesium sulfate or sodium sulfate

o Standard laboratory glassware and purification apparatus (separatory funnel, rotary
evaporator, distillation setup)

Procedure:

 In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-
bromophenol in dichloromethane.

e Add a slight excess of pyridine to the solution.

o Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution at room
temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary to
maintain a controlled temperature.

 After the addition is complete, allow the reaction mixture to stir at room temperature for
several hours or until the reaction is complete, as monitored by thin-layer chromatography
(TLC).

e Upon completion, quench the reaction by adding water.

o Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium
bicarbonate solution to remove unreacted acetic anhydride and acetic acid, and then with
brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to obtain the crude o-bromophenyl acetate.

» Purify the crude product by vacuum distillation to yield pure o-bromophenyl acetate as a
colorless to light yellow liquid.

Causality Behind Experimental Choices:
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e Pyridine as a Base: Pyridine acts as a nucleophilic catalyst and an acid scavenger. It reacts
with acetic anhydride to form a more reactive acetylpyridinium intermediate, which is then
attacked by the phenoxide. It also neutralizes the acetic acid byproduct, driving the
equilibrium towards the product.

e Washing with Sodium Bicarbonate: This step is crucial to remove acidic impurities, such as
unreacted acetic anhydride and the acetic acid byproduct, which can interfere with
subsequent reactions or purification.

Reactivity of o-Bromophenyl Acetate: A Gateway to
Molecular Complexity

The bromine atom on the aromatic ring of o-bromophenyl acetate is the key to its synthetic
utility, serving as a versatile handle for the formation of new carbon-carbon and carbon-
heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[2] o-
Bromophenyl acetate can be effectively coupled with a variety of arylboronic acids in the
presence of a palladium catalyst and a base.

Typical Reaction Conditions:

Palladium Catalyst: Pd(PPhs)s, Pd(OAc)2 with a phosphine ligand (e.g., PPhs, SPhos)

Base: K2COs3, K3P0Oa4, Cs2C0s3

Solvent: Toluene, dioxane, DMF, often with the addition of water.

Temperature: Typically between 80-120 °C.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0)
catalyst to the C-Br bond of o-bromophenyl acetate, followed by transmetalation with the
boronic acid (activated by the base), and finally reductive elimination to form the biaryl product
and regenerate the palladium(0) catalyst.
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Caption: Generalized workflow of a Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.
[3][4][5]o-Bromophenyl acetate can be coupled with a wide range of primary and secondary
amines to synthesize N-aryl compounds.

Typical Reaction Conditions:

o Palladium Catalyst: Pd(OAc)z or Pdz(dba)s with a bulky electron-rich phosphine ligand (e.g.,
XPhos, RuPhos, BrettPhos).
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e Base: A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LIHMDS. [6]* Solvent:
Anhydrous toluene, dioxane, or THF.

o Temperature: Typically between 80-110 °C.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of Pd(0) to the C-
Br bond. The resulting arylpalladium(ll) complex then undergoes coordination with the amine,
followed by deprotonation by the strong base to form a palladium amido complex. Reductive

elimination from this complex furnishes the N-aryl product and regenerates the Pd(0) catalyst.

[6]
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Caption: Generalized workflow of a Buchwald-Hartwig amination.

Applications of o-Bromophenyl Acetate in Synthesis

The reactivity of o-bromophenyl acetate makes it a valuable precursor for the synthesis of
various important molecular scaffolds.

Synthesis of Dibenzofurans

One notable application of o-bromophenyl acetate is in the synthesis of dibenzofurans, a
class of heterocyclic compounds with diverse biological activities. [7][8]A common strategy
involves a palladium-catalyzed intramolecular C-H activation/C-O cyclization. [9] Reaction
Scheme: A Suzuki-Miyaura coupling of o-bromophenyl acetate with an appropriately
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substituted arylboronic acid can be followed by an intramolecular cyclization to form the
dibenzofuran core. Alternatively, a palladium-catalyzed intramolecular cyclization of a diaryl
ether, which can be synthesized from o-bromophenyl acetate, can also yield dibenzofurans.

[7]

Role in Pharmaceutical and Agrochemical Synthesis

While specific examples of marketed drugs directly synthesized from o-bromophenyl acetate
are not widely disclosed in the public domain, its structural motif is present in various
biologically active molecules. The cross-coupling reactions described above are fundamental
transformations in medicinal and agrochemical research, suggesting that o-bromophenyl
acetate serves as a key intermediate in the synthesis of numerous proprietary compounds. For
instance, bromophenylacetic acid derivatives, which can be derived from o-bromophenyl
acetate, are known intermediates in the synthesis of some pharmaceuticals. [10][11][12]The
versatility of o-bromophenyl acetate allows for the rapid generation of diverse compound
libraries for screening and lead optimization in drug discovery and agrochemical development.
[13]

Spectroscopic Data for o-Bromophenyl Acetate

Accurate spectroscopic data is crucial for the identification and characterization of o-
bromophenyl acetate.

Spectroscopic Data Values

~7.6 (dd, 1H), ~7.3 (td, 1H), ~7.1 (td, 1H), ~7.0

1H NMR (CDCls, 400 MHZz) 6 (ppm) (dd, 1H), ~2.3 (s, 3H)

~168.8 (C=0), ~148.5 (C-0), ~133.5 (C-H),
13C NMR (CDCls, 100 MHz) & (ppm) ~128.0 (C-H), ~127.5 (C-H), ~123.0 (C-H),
~116.0 (C-Br), ~21.0 (CHs)

~1770 (C=0 stretch), ~1580, 1470 (C=C
FTIR (neat,cm™1) v aromatic stretch), ~1200 (C-O stretch), ~750 (C-
Br stretch)
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Note: The exact chemical shifts and coupling constants may vary slightly depending on the
solvent and instrument used.

Safety and Handling

o-Bromophenyl acetate should be handled with appropriate safety precautions in a well-
ventilated fume hood. It is advisable to wear personal protective equipment, including safety
glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data
sheet (MSDS) provided by the supplier.

Conclusion

o-Bromophenyl acetate is a valuable and versatile building block in modern organic
synthesis. Its straightforward preparation and the reactivity of its ortho-bromo substituent in a
range of powerful palladium-catalyzed cross-coupling reactions make it an important
intermediate for the construction of complex molecular architectures. This guide provides a
solid foundation for researchers and scientists to effectively utilize o-bromophenyl acetate in
their synthetic endeavors, from laboratory-scale research to the development of novel
pharmaceuticals and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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